Product packaging for Methyl 5-amino-2,4-dimethylbenzoate(Cat. No.:CAS No. 140112-97-6)

Methyl 5-amino-2,4-dimethylbenzoate

Cat. No.: B592483
CAS No.: 140112-97-6
M. Wt: 179.219
InChI Key: UGIWJVRYBRJDGI-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) is a high-purity organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It serves as a versatile chemical intermediate and building block in medicinal chemistry and pharmaceutical research. This benzoate derivative is notably featured in patent literature as a key precursor in the synthesis of dimethyl-benzoic acid compounds, which are investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis . Its specific molecular structure, incorporating both an amino group and a methyl ester, makes it a valuable scaffold for the development of novel therapeutic agents, including dual-mechanism inhibitors and prostaglandin receptor antagonists aimed at modulating inflammatory pathways . Researchers utilize this compound to explore new treatment strategies for pain and various inflammatory conditions. As a standard in analytical chemistry, its predicted physicochemical properties, including collision cross-section values for various adducts, aid in its identification and characterization via mass spectrometry . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B592483 Methyl 5-amino-2,4-dimethylbenzoate CAS No. 140112-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWJVRYBRJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676447
Record name Methyl 5-amino-2,4-dimethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140112-97-6
Record name Methyl 5-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2,4-dimethylbenzoate
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Chemical Reactivity and Derivatization Studies of Methyl 5 Amino 2,4 Dimethylbenzoate

Reactions Involving the Aromatic Amino Group

The presence of the amino group on the benzene (B151609) ring makes Methyl 5-amino-2,4-dimethylbenzoate a valuable precursor for various derivatization reactions.

Amidation and Acylation Reactions

The amino group of this compound readily undergoes amidation and acylation reactions with various acylating agents such as acid chlorides and anhydrides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride in a suitable solvent would yield the corresponding acetamide (B32628) derivative.

The reactivity of the amino group can be influenced by the electronic nature of the substituents on the acylating agent. Electron-withdrawing groups on the acylating agent can enhance its electrophilicity, facilitating the reaction.

Reactant 1Reactant 2ProductReaction Type
This compoundAcetyl ChlorideMethyl 5-acetamido-2,4-dimethylbenzoateAcylation
This compoundBenzoyl ChlorideMethyl 5-benzamido-2,4-dimethylbenzoateAcylation
This compoundAcetic Anhydride (B1165640)Methyl 5-acetamido-2,4-dimethylbenzoateAcylation

Diazotization and Coupling Reactions

The aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts can then undergo a variety of coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and have applications as dyes and pigments. The position of the coupling is directed by the activating groups on the coupling partner.

Diazonium Salt from this compoundCoupling PartnerProduct Type
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium chloridePhenolAzo Dye
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium chlorideAniline (B41778)Azo Dye
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium chlorideN,N-DimethylanilineAzo Dye

Condensation Reactions leading to Schiff Bases and Hydrazones

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. tsijournals.comijacskros.com These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.com The formation of the C=N double bond is characteristic of this class of compounds. mdpi.com

Similarly, while the direct formation of hydrazones from an aniline derivative like this compound is not a standard reaction, the amino group can be a precursor to hydrazine (B178648) derivatives which can then form hydrazones. mdpi.com However, the primary condensation reaction for this compound is the formation of Schiff bases. tsijournals.comijacskros.comrsc.org

Reactant 1Reactant 2Product Type
This compoundBenzaldehydeSchiff Base
This compoundAcetone (B3395972)Schiff Base
This compoundSalicylaldehydeSchiff Base

Reactions at the Ester Moiety

The methyl ester group of this compound is also susceptible to chemical modification, providing another avenue for derivatization.

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would lead to the formation of Ethyl 5-amino-2,4-dimethylbenzoate. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. Transesterification can also be carried out with higher alcohols to produce a range of different esters. researchgate.netrsc.org

Reactant 1Reactant 2ProductCatalyst
This compoundEthanolEthyl 5-amino-2,4-dimethylbenzoateAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)
This compoundPropanolPropyl 5-amino-2,4-dimethylbenzoateAcid (e.g., H₂SO₄) or Base (e.g., NaOPr)
This compoundIsopropanolIsopropyl 5-amino-2,4-dimethylbenzoateAcid (e.g., H₂SO₄) or Base (e.g., NaOiPr)

Hydrolysis and Saponification Studies

The ester group can be hydrolyzed back to the corresponding carboxylic acid, 5-amino-2,4-dimethylbenzoic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, also known as saponification, is irreversible due to the formation of the carboxylate salt. psu.edursc.org

Studies on the hydrolysis and saponification of related methyl benzoates have shown that reaction rates can be influenced by steric hindrance from ortho substituents. psu.edu In the case of this compound, the two methyl groups ortho to the ester could potentially influence the rate of hydrolysis. High-temperature water has also been explored as a medium for the hydrolysis of methyl benzoates. psu.edursc.org

ReactantConditionsProduct
This compoundAqueous Acid (e.g., HCl, H₂SO₄), Heat5-Amino-2,4-dimethylbenzoic Acid
This compoundAqueous Base (e.g., NaOH, KOH), HeatSodium 5-amino-2,4-dimethylbenzoate
This compoundHigh-Temperature Water5-Amino-2,4-dimethylbenzoic Acid

Electrophilic Aromatic Substitution on the Benzene Ring

The susceptibility of an aromatic ring to electrophilic attack and the position at which substitution occurs are determined by the electronic effects of the substituents already present on the ring. In this compound, the directing effects of three types of substituents must be considered: the strongly activating amino group, the weakly activating methyl groups, and the deactivating methyl carboxylate group. libretexts.orgmsu.edu

Activating Groups (-NH₂, -CH₃): The amino group (-NH₂) is a powerful activating group that donates electron density to the ring through resonance, significantly increasing the ring's nucleophilicity. libretexts.org The methyl groups (-CH₃) are also activating, donating electron density via an inductive effect. stpeters.co.in Both the amino and methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. pressbooks.pub

Deactivating Group (-COOCH₃): The methyl ester group (-COOCH₃) is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects. libretexts.org This makes the ring less reactive towards electrophiles. It functions as a meta-director. libretexts.org

In this compound, the positions C3 and C6 are the only available sites for substitution. The directing effects of the existing substituents converge to determine the most likely position of attack. The powerful ortho, para-directing influence of the amino group at C5 strongly activates the C6 position (ortho) and the C2 position (para). The methyl group at C2 activates its ortho position (C3) and its para position (C6). The methyl group at C4 activates its ortho positions (C3 and C5). The deactivating ester group at C1 directs incoming groups to its meta position, which is C3 and C5.

Collectively, the strong activation provided by the amino and methyl groups overrides the deactivation by the ester group. The C6 position is highly activated, being ortho to the powerful amino group and para to the C2-methyl group. The C3 position is also activated, being ortho to both the C2 and C4 methyl groups and meta to the amino group. The concerted activating effects make the ring highly susceptible to electrophilic substitution, with the precise location depending on the specific electrophile and reaction conditions.

SubstituentPositionElectronic EffectDirecting EffectActivated Positions
-COOCH₃C1Deactivating (Resonance/Inductive)MetaC3, C5
-CH₃C2Activating (Inductive)Ortho, ParaC3, C6
-CH₃C4Activating (Inductive)OrthoC3, C5
-NH₂C5Strongly Activating (Resonance)Ortho, ParaC2, C4, C6

Nucleophilic Aromatic Substitution in Designed Derivatives

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to a good leaving group (like a halogen). masterorganicchemistry.comnih.gov

The parent molecule, this compound, is electron-rich due to its activating amino and methyl substituents and lacks a suitable leaving group, making it unreactive under standard SNAr conditions. researchgate.net However, derivatives can be specifically designed to undergo this type of reaction. A primary strategy involves the chemical modification of the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

This transformation is famously utilized in the Sandmeyer reaction, where the amine is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong acid to form an aryldiazonium salt. nih.gov This highly reactive intermediate can then be treated with a variety of nucleophiles, often with catalysis by copper(I) salts, to introduce a wide range of substituents at the C5 position. nih.govresearchgate.net This sequence allows for the regioselective introduction of groups that are otherwise difficult to install directly.

Designed DerivativeReactionReagentsProduct
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium saltSandmeyer HalogenationNaNO₂, HCl; then CuClMethyl 5-chloro-2,4-dimethylbenzoate
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium saltSandmeyer HalogenationNaNO₂, HBr; then CuBrMethyl 5-bromo-2,4-dimethylbenzoate
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium saltSandmeyer CyanationNaNO₂, H₂SO₄; then CuCNMethyl 5-cyano-2,4-dimethylbenzoate
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium saltSchiemann ReactionNaNO₂, HBF₄; then heatMethyl 5-fluoro-2,4-dimethylbenzoate
2,4-Dimethyl-5-(methoxycarbonyl)benzenediazonium saltHydroxylationNaNO₂, H₂SO₄; then H₂O, heatMethyl 5-hydroxy-2,4-dimethylbenzoate

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites—the amino group, the ester group, and the aromatic ring—makes chemo- and regioselectivity key considerations in the derivatization of this compound. By choosing appropriate reagents and conditions, one functional group can be modified while leaving the others intact.

Chemoselective Reactions:

At the Amino Group: The nucleophilic amino group can be selectively targeted without affecting the ester or the aromatic ring. A common transformation is acylation, where the amine reacts with an acyl chloride or anhydride in the presence of a base to form an amide. For example, reaction with benzoyl chloride would yield methyl 5-(benzamido)-2,4-dimethylbenzoate. nih.gov This transformation is useful for protecting the amino group or for building more complex molecular structures.

At the Ester Group: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. psu.edu For instance, heating with aqueous sodium hydroxide (B78521) followed by acidification would produce 5-amino-2,4-dimethylbenzoic acid. This reaction typically requires more forcing conditions, such as heating, which allows for selective reaction at the amino group under milder conditions. psu.edu

Regioselective Reactions:

Regioselectivity primarily relates to directing reactions to a specific position on the benzene ring. As discussed under electrophilic substitution (Section 3.3), reactions like halogenation or nitration would be directed primarily to the C6 position due to the powerful activating effect of the amino group.

The Sandmeyer reaction (Section 3.4) represents the most significant regioselective transformation, as it specifically occurs at the C5 position via the intermediacy of the diazonium salt derived from the amino group. nih.gov This provides a reliable method for introducing a variety of substituents precisely at the original location of the amine. For instance, a Sandmeyer reaction using KI can be used to synthesize ethyl 4-iodo-3,5-dimethylbenzoate from the corresponding amine. nih.gov

Reaction TypeReagentsSelective TargetProduct
AcylationAcetyl chloride, PyridineAmino groupMethyl 5-acetamido-2,4-dimethylbenzoate
SulfonylationTosyl chloride, Et₃NAmino groupMethyl 5-(4-methylphenylsulfonamido)-2,4-dimethylbenzoate
SaponificationNaOH (aq), Heat; then H₃O⁺Ester group5-Amino-2,4-dimethylbenzoic acid
Diazotization/Hydrolysis1. NaNO₂, H₂SO₄; 2. H₂O, HeatAmino group/C5-positionMethyl 5-hydroxy-2,4-dimethylbenzoate
BrominationBr₂, FeBr₃Aromatic Ring (C6)Methyl 5-amino-6-bromo-2,4-dimethylbenzoate

Computational and Theoretical Studies on Methyl 5 Amino 2,4 Dimethylbenzoate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a range of applications. For derivatives of Methyl 5-amino-2,4-dimethylbenzoate, DFT has been employed to understand their electronic structure and reactivity. For instance, studies on related aminobenzoate compounds have utilized DFT to calculate key parameters that govern their behavior. nih.govacs.org

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity. DFT calculations, often using functionals like B3LYP, are instrumental in determining these values. nih.gov

Illustrative DFT-Calculated Electronic Properties for this compound:

ParameterHypothetical ValueSignificance
EHOMO (eV)-5.45Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV)-0.30Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) (eV)5.15Indicates chemical reactivity and stability. nih.gov
Dipole Moment (Debye)2.5Measures the polarity of the molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are particularly useful for predicting spectroscopic parameters. For example, ab initio calculations have been used to compute the vibrational frequencies of molecules similar to this compound, which can then be compared with experimental data from FT-IR and Raman spectroscopy. nih.govesisresearch.org

These theoretical spectra aid in the assignment of vibrational modes, providing a deeper understanding of the molecular structure and bonding. The Hartree-Fock method, often used as a starting point for more advanced ab initio calculations, has been applied to related benzoxazole (B165842) derivatives to simulate their vibrational spectra. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govmdpi.com

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, MD simulations can be employed to study its interactions with solvent molecules or biological macromolecules, such as proteins. chemrxiv.org These simulations are particularly valuable in understanding how a molecule might behave in a biological environment, for example, when approaching a binding site on a protein. The use of enhanced sampling techniques like replica-exchange molecular dynamics can further improve the exploration of the conformational space. biorxiv.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the field of medicinal chemistry for designing and optimizing new drug candidates. These methods aim to correlate the chemical structure of a series of compounds with their biological activity.

SAR analysis involves qualitatively assessing how changes in the molecular structure (e.g., adding or removing functional groups) affect the biological activity. QSAR, on the other hand, uses statistical methods to develop mathematical models that quantitatively describe the relationship between the chemical structure and activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For derivatives of benzoates and other related structures, QSAR studies have been used to identify key molecular descriptors that influence their biological effects. researchgate.netacs.org

Key Steps in a Hypothetical QSAR Study for this compound Derivatives:

Data Set Preparation: A series of this compound derivatives with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model. researchgate.net

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein or nucleic acid. mdpi.combiorxiv.org

The process involves placing the ligand in the binding site of the target and calculating the binding energy for different orientations and conformations. The results can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies can guide the design of more potent and selective inhibitors. ucl.ac.uk

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target:

ParameterHypothetical Value/Observation
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesLys72, Asp184, Phe167
Observed InteractionsHydrogen bond between the amino group and the backbone carbonyl of Asp184. Pi-stacking interaction between the benzene (B151609) ring and the side chain of Phe167.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.

Analytical Method Development and Validation for Methyl 5 Amino 2,4 Dimethylbenzoate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For Methyl 5-amino-2,4-dimethylbenzoate, various chromatographic techniques are suitable for assessing purity and performing quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is the most common approach.

Method development would typically involve screening different stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions. A common mobile phase would consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation of isomers of similar compounds, such as aminobenzoic acids, has been successfully achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms to improve resolution. sielc.comhelixchrom.com For this compound, a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (like phosphoric or formic acid for MS compatibility) would be a logical starting point. sielc.comsielc.com Detection is typically achieved using a UV detector, likely at a wavelength around 280 nm where aminobenzoates show significant absorbance. nih.gov

Validation of the HPLC method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Illustrative HPLC Method Validation Parameters

Parameter Typical Acceptance Criteria Hypothetical Result for this compound
Linearity (r²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (RSD%) ≤ 2.0% < 1.5%
LOD Signal-to-Noise ratio of 3:1 0.01 µg/mL
LOQ Signal-to-Noise ratio of 10:1 0.03 µg/mL

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. A developed HPLC method for this compound could be readily transferred to a UPLC system to enhance throughput. The use of smaller particle columns is noted as an option for faster applications in the analysis of similar benzoate (B1203000) derivatives. sielc.comsielc.com UPLC-MS methods are particularly powerful for providing highly sensitive and selective analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC analysis.

A common derivatization strategy for compounds containing amino and carboxylic acid functional groups is reaction with an alkyl chloroformate, such as methyl chloroformate (MCF). nih.gov This reaction would derivatize the amino group, increasing the compound's volatility. The resulting derivative can then be analyzed by GC-MS. The mass spectrometer provides detailed structural information, which is invaluable for identifying impurities and degradation products. The NIST WebBook provides mass spectral data for related compounds like methyl 3-aminobenzoate, which can serve as a reference for fragmentation patterns. nist.gov

Table 2: Hypothetical GC-MS Data for Derivatized this compound

Compound Derivatizing Agent Retention Time (min) Key Mass Fragments (m/z)

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative analysis of aromatic amines. These methods are typically based on a color-forming reaction. One such method involves the reaction of the aromatic amine with an oxidizing agent and a coupling agent to produce a colored complex that can be measured in the visible region.

For instance, aromatic primary amines can be determined by reacting them with p-N,N-dimethylphenylenediamine in the presence of sodium metaperiodate to form a purple-red charge-transfer complex with maximum absorbance around 530 nm. rasayanjournal.co.inrasayanjournal.co.in Another approach involves the reaction of the amine with the Fe(III)-ferrozine complex, where the amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with a maximum absorbance at 562 nm. nih.gov These methods would need to be validated for specificity, linearity, and accuracy for the analysis of this compound.

Table 3: Representative Validation Data for a Spectrophotometric Method

Parameter Typical Value
Wavelength of Maximum Absorbance (λmax) 540 nm
Beer's Law Range 1 - 10 µg/mL
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 1.8 x 10⁴
Correlation Coefficient (r²) 0.998

Electrophoretic Methods

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species. While not as common as chromatography for this type of compound, it could be a viable alternative. For the analysis of this compound, the amino group would be protonated in an acidic buffer, allowing it to migrate in an electric field. A method developed for the separation of 2-aminobenzoic acid-derivatized oligosaccharides using a borate (B1201080) buffer at pH 8.5 demonstrates the applicability of CE for aminobenzoic acid derivatives. nih.gov Method development would involve optimizing the buffer composition, pH, and applied voltage to achieve the desired separation from any impurities.

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. japsonline.com For this compound, this would typically be an HPLC or UPLC method that can separate the intact compound from its potential degradation products.

To develop a SIAM, forced degradation studies are conducted by exposing the compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. nih.gov The goal is to generate degradation products and ensure that the analytical method can resolve them from the parent peak and from each other. chromatographyonline.comchromatographyonline.com The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector to confirm that the chromatographic peak is homogeneous. ijpsjournal.com

Table 4: Summary of a Hypothetical Forced Degradation Study for this compound

Stress Condition Conditions Observation
Acid Hydrolysis 0.1 M HCl, 60°C, 24h Significant degradation observed, one major degradation product.
Base Hydrolysis 0.1 M NaOH, RT, 4h Rapid degradation, multiple degradation products.
Oxidation 3% H₂O₂, RT, 24h Moderate degradation, two minor degradation products.
Thermal Degradation 80°C, 48h Minor degradation observed.

Investigations into Potential Biological Activities of Methyl 5 Amino 2,4 Dimethylbenzoate Derivatives

Studies on Anti-inflammatory Effects of Aromatic Ester Derivatives

Aromatic ester derivatives are being investigated for their potential anti-inflammatory effects. One area of research involves the synthesis of nigranoic acid esters, which have shown the ability to inhibit nitric oxide (NO) production, a key mediator in inflammation. tandfonline.com Specifically, compound 7, a nigranoic acid ester with 2-chlorobenzyl groups, was found to be the most potent in this regard. tandfonline.com

Thiourea derivatives of naproxen (B1676952), which include aromatic ester components, have also been studied. mdpi.comnih.gov Certain derivatives demonstrated significant anti-inflammatory activity in in vivo models. mdpi.comnih.gov Similarly, esters derived from 5-aryl-1,2,4-triazoline-3-thiones have exhibited antiphlogistic (anti-inflammatory) properties. nih.gov

The anti-inflammatory potential of fusidic acid derivatives with aromatic esters has also been evaluated. mdpi.com These compounds were found to effectively reduce TPA-induced ear edema in a dose-dependent manner. mdpi.com

Exploration of Antioxidant Properties in Related Compounds

The antioxidant potential of compounds related to methyl 5-amino-2,4-dimethylbenzoate is an active area of research. For instance, 2,4-dimethylbenzoylhydrazones, synthesized from methyl 2,4-dimethylbenzoate (B1242700), have been evaluated for their in vitro DPPH radical scavenging activity. mdpi.comresearchgate.net Several of these hydrazone derivatives exhibited activity comparable to or better than the standard antioxidant, n-propyl gallate. mdpi.comresearchgate.net

Aminobenzoic acid derivatives have also been synthesized and screened for their antioxidant potential, with some showing mild to moderate activity. researchgate.net Specifically, benzoyl-containing compounds within this series demonstrated better antioxidant activity. researchgate.net Furthermore, novel azo compounds derived from 4-aminophenol (B1666318) and 2-aminobenzoic acid have shown good antioxidant activity as determined by the DPPH method. asianpubs.org

The antioxidant activity of Schiff base derivatives of ethyl 4-aminobenzoate (B8803810) has also been investigated. researchgate.netconnectjournals.com One particular derivative, compound S10, showed the highest radical scavenging activity among the synthesized compounds. researchgate.net

Anti-proliferative and Anticancer Research

Derivatives of substituted benzoates are being actively investigated for their potential as anticancer agents. One study focused on the synthesis of thiazolidinone-benzoate scaffolds, which were evaluated for their in vitro anticancer activity against three cell lines. nih.govbohrium.com Two compounds, 5c and 5h, were found to be effective inhibitors of EGFR kinase and induced cell cycle arrest and apoptosis in cancer cells. nih.govbohrium.com

Research into fluoro-substituted benzoates of EGC has shown that these compounds can act as tumor cellular proteasome inhibitors and induce apoptosis. mdpi.com The acetate-protected forms of these compounds demonstrated improved bioactivity compared to their parent compounds. mdpi.com Additionally, some 2-substituted benzothiazole (B30560) derivatives have been synthesized and screened for their anticancer activity, with several compounds showing very good results. sphinxsai.com

The cytotoxicity of certain p-aminobenzoic acid (PABA) derivatives has also been noted, with 5-chloro- nih.govnih.govbohrium.com-triazolo quinazolines exhibiting significant cytotoxicity toward cancer cell lines. nih.gov

Antifungal and Antihypertensive Properties of Synthesized Analogues

The antifungal properties of analogues related to this compound have been explored. For example, some salicylanilide (B1680751) 4-(trifluoromethyl)benzoates have exhibited antifungal activity, particularly against molds. nih.gov Additionally, certain hydrazone derivatives have been reported to possess antifungal properties. mdpi.com Azo compounds are also recognized for their potential as antifungal agents. asianpubs.org

With regard to antihypertensive properties, some aminobenzoic acid derivatives have been investigated for their potential in this area. google.com Furthermore, 1,2,4-triazoloquinazolines, which can be derived from p-aminobenzoic acid, have been found to be effective as antihypertensive compounds. nih.govmdpi.com

Investigations into Antiviral Potential, particularly against specific targets

The antiviral potential of derivatives related to this compound is an emerging area of research. One study identified a derivative, [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate, as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) domain of the dengue virus. nih.gov The RdRp is a crucial enzyme for viral replication, making it a key target for antiviral drug development. nih.gov

Another in-silico study explored the potential of [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate (B1240308) as a candidate against Monkeypox virus DNA polymerase and the profilin-like protein A42R. biorxiv.orgbiorxiv.org Furthermore, a patent application describes the use of this compound in the synthesis of compounds with potential antiviral activity against hepatitis C virus by modulating lipid synthesis. google.com

Research has also been conducted on amino-substituted derivatives of 5'-amino-5'-deoxy-5'-noraristeromycin. nih.gov While the parent compound has potent antiviral potential, the synthesized derivatives showed only very weak effects against a limited number of viruses. nih.gov

Mechanisms of Action Studies in Biological Systems

Understanding the mechanisms of action of these derivatives in biological systems is crucial for their development as therapeutic agents. For anti-proliferative and anticancer agents, studies have focused on their ability to inhibit specific enzymes like EGFR kinase and the proteasome, as well as their capacity to induce apoptosis and disrupt the cell cycle. nih.govbohrium.commdpi.com

In the context of antimicrobial activity, some salicylanilide derivatives have been shown to moderately inhibit mycobacterial isocitrate lyase, although there isn't always a direct correlation with their in vitro minimum inhibitory concentrations (MICs). nih.gov This suggests that they may affect multiple targets within the pathogen. nih.gov For antibacterial 5-methylbenzo[c]phenanthridinium derivatives, it is believed that they may target the FtsZ protein, which is essential for bacterial cell division. nih.gov

For anti-inflammatory action, the inhibition of nitric oxide (NO) production is a key mechanism being investigated for nigranoic acid esters. tandfonline.com Thiourea derivatives of naproxen have been shown to inhibit 5-LOX, another important enzyme in the inflammatory pathway. mdpi.comnih.gov

The interaction of methyl benzoate (B1203000) derivatives with proteins like bovine serum albumin (BSA) is also being studied to understand their binding and transport in biological systems. nih.gov These studies reveal that the derivatives can form stable complexes with the protein, primarily through hydrogen bonding interactions. nih.gov The mechanism of action for 4-Amino-2,3-dimethylbenzoic acid is thought to involve its amino group forming hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition.

Enzyme Inhibition Studies

The structural framework of this compound has been utilized to design potent enzyme inhibitors. These studies span a range of enzymatic targets, revealing the potential for these derivatives in various therapeutic areas.

A significant area of investigation has been in the development of antioxidants. A series of 2,4-dimethylbenzoylhydrazones, synthesized from methyl 2,4-dimethylbenzoate, were evaluated for their ability to scavenge free radicals. mdpi.comresearchgate.net Several of these derivatives demonstrated potent antioxidant activity, in some cases exceeding that of the standard compound, n-propyl gallate. mdpi.com The activity of these compounds is largely attributed to the number and position of hydroxyl groups on the aromatic ring. mdpi.comresearchgate.net For instance, derivatives with three hydroxyl groups showed the highest activity in scavenging both DPPH and superoxide (B77818) anion radicals. mdpi.com

In another study, silver nanoparticles were functionalized with methyl-5-amino-β-resorcylate (a related amino-benzoate derivative) to enhance biological activity. researchgate.net These nanoconjugates exhibited superior urease inhibition compared to the free compound, highlighting the potential of such modifications. researchgate.net

Furthermore, derivatives incorporating the 2,4-dimethylbenzoate moiety have been explored as inhibitors for critical viral enzymes. In the pursuit of novel HIV-1 protease inhibitors, compounds featuring a 2,4-dimethyl-3-aminothiazolyl group were synthesized. nih.gov These derivatives displayed significant inhibitory activity against the enzyme, with some compounds also showing promising antiviral effects in cellular assays. nih.gov

The versatility of this chemical scaffold is also evident in its application for targeting proteases involved in cancer-related pathways. Dipeptidyl (acyloxy)methyl ketones, which can incorporate a benzoate group, have been identified as inhibitors of CaaX proteases like Rce1p, an enzyme implicated in the processing of the oncoprotein Ras. nih.gov Additionally, patents have described derivatives of this compound as starting materials for the synthesis of fatty acid synthase modulators, indicating their potential role in cancer and metabolic disorders. google.com

Table 1: Antioxidant Activity of 2,4-Dimethylbenzoylhydrazone Derivatives mdpi.comIC₅₀ values represent the concentration required for 50% inhibition.

Compound Derivative (Substituents on Phenyl Ring) DPPH Scavenging IC₅₀ (µM) Superoxide Scavenging IC₅₀ (µM)
3,4,5-trihydroxy 25.6 98.3
2,4,6-trihydroxy 29.3 102.6
2,3-dihydroxy 29.8 105.6
2,5-dihydroxy 28.1 >50% Inhibition
3,4-dihydroxy 30.1 >50% Inhibition
n-propyl gallate (Standard) 30.30 106.34

Table 2: HIV-1 Protease Inhibition by Benzamide Derivatives nih.gov

CompoundP2-LigandEnzyme Inhibition Kᵢ (nM)Antiviral IC₅₀ (nM)
5h3-aminothiazoloyl-6-methyl8.7580
5i2,4-dimethyl-3-aminothiazolylReduced Ki510
5j4-methylbenzamide>10,000>10,000

Receptor Binding Assays

The ability of this compound derivatives to interact with specific receptors is a key aspect of their potential biological function. While detailed receptor binding studies are not extensively documented in publicly available literature, some research points towards this mode of action.

For example, derivatives of methyl benzoates are suggested to possess antifungal properties, with one of the proposed mechanisms being the interaction with cellular receptors to modulate signaling pathways crucial for fungal cell responses. The structural features, such as the amino and methyl groups, are believed to be important for these receptor interactions.

In a related context, studies on the interaction between methyl benzoate derivatives and proteins provide insight into their binding capabilities. The binding of methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate to bovine serum albumin (BSA), a model transport protein, has been investigated. nih.gov These studies demonstrated that the derivatives form stable complexes with the protein, primarily through hydrogen bonding interactions, with binding constants in the order of 10⁴ M⁻¹. nih.gov While BSA is not a signaling receptor, this research confirms the ability of the benzoate scaffold to engage in specific molecular interactions with protein binding sites.

Furthermore, a patent for dual-mechanism inhibitors for glaucoma describes compounds derived from a 2,4-dimethylbenzoate structure that inhibit monoamine transporters (MATs). google.com Inhibition of transporters like the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT) is a well-established mechanism that involves direct binding to these protein targets. google.com

Table 3: Binding Constants of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA) nih.gov

Compound Binding Constant (K) (M⁻¹)
Methyl o-methoxy p-methylaminobenzoate ~1.0 x 10⁴
Methyl o-hydroxy p-methylaminobenzoate ~1.0 x 10⁴

Cellular Pathway Modulation

By interacting with key enzymes and receptors, derivatives of this compound can modulate various cellular pathways, leading to specific biological outcomes.

The development of dual-mechanism inhibitors for glaucoma provides a clear example of cellular pathway modulation. Compounds containing a 2,4-dimethylbenzoate moiety have been designed to inhibit both rho kinase (ROCK) and a monoamine transporter. google.com The inhibition of ROCK affects the actin cytoskeleton of cells in the trabecular meshwork of the eye, leading to increased aqueous humor outflow and a reduction in intraocular pressure. This demonstrates a direct modulation of a cellular signaling pathway relevant to a disease state. google.com

Similarly, the investigation of these derivatives as modulators of fatty acid synthesis points to their impact on metabolic pathways. google.com Fatty acid synthase is a key enzyme in lipogenesis, and its inhibition can have significant effects on cancer cell proliferation and metabolism. By serving as precursors for fatty acid synthesis modulators, derivatives of this compound are implicated in the regulation of this fundamental cellular process. google.com

The potential for these compounds to act as antifungal agents also stems from their ability to interfere with critical cellular pathways. The proposed mechanisms, including enzyme inhibition and receptor interaction, would ultimately disrupt signaling cascades essential for the growth and survival of fungal organisms.

Environmental and Toxicological Research Perspectives on Methyl 5 Amino 2,4 Dimethylbenzoate Analogues

Degradation Pathways and Metabolite Identification in Environmental Matrices

The environmental fate of aromatic amines and benzoate (B1203000) derivatives is largely determined by microbial degradation. acs.org In aerobic environments, the breakdown of these compounds is often initiated by hydroxylation and deamination (the removal of the amino group). acs.orgnih.gov The specific pathway can vary significantly depending on the microbial species present and the environmental conditions.

For instance, the degradation of 2-aminobenzoate (B8764639) has been observed to proceed through different intermediates. Some Pseudomonas species can transform it directly to catechol, while others convert it to 1,4-cyclohexadione via an intermediate, 2-amino-5-oxo-cyclohex-1-enecarboxy-CoA. ethz.ch Fungi like Aspergillus niger also metabolize 2-aminobenzoate, ultimately leading to catechol. ethz.ch

Studies on 4-aminobenzoate (B8803810) have identified bacterial strains, such as Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4), capable of using it as a growth substrate. oup.com Interestingly, these strains were also found to degrade 4-nitrobenzoate (B1230335). The degradation pathway for 4-nitrobenzoate in these strains did not proceed through 4-aminobenzoate as a primary intermediate, but rather through the partial reduction to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.com However, in some cases, dead-end metabolites like 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate were produced. oup.com

The degradation of aromatic amines can be influenced by the presence of other compounds. For example, in studies with strain SB4, 4-aminobenzoate was found to interfere with the degradation of 4-nitrobenzoate. oup.com The degradation of p-aminobenzoic acid (PABA) can be enhanced by peroxymonosulfate (B1194676) (PMS) in the presence of chloride ions, with hypochlorous acid/hypochlorite identified as the main reactive chlorine species. researchgate.net

Metabolite identification is a critical component of these studies, often employing advanced analytical techniques. nih.gov Methods like gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC) are essential for separating and identifying the transient and stable intermediates formed during degradation. nih.govnih.gov The unequivocal identification of a metabolite's structure often requires confirmation using synthesized standards and powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, though this is often limited by the need for pure, abundant samples. nih.gov

Table 1: Examples of Degradation Pathways for Analogous Compounds

Parent CompoundMicroorganism/SystemKey Intermediates/MetabolitesReference
2-AminobenzoatePseudomonas sp.Catechol ethz.ch
2-AminobenzoatePseudomonas sp. KB7402-Amino-5-oxo-cyclohex-1-enecarboxy-CoA, 1,4-cyclohexadione ethz.ch
4-AminobenzoateBurkholderia cepacia (PB4), Ralstonia paucula (SB4)Protocatechuate, 3-hydroxy-4-aminobenzoate, 3-hydroxy-4-acetamidobenzoate oup.com
MonochloroanilinesVarious bacteriaChlorocatechols nih.gov
p-Aminobenzoic acid (PABA)Peroxymonosulfate/Chloride systemHypochlorous acid/hypochlorite researchgate.net

Ecotoxicological Impact Assessment of Related Compounds

Aromatic amines and their derivatives can pose a significant risk to aquatic ecosystems. mdpi.com Their toxicity is often related to their chemical structure and physicochemical properties, such as lipid solubility. acs.orgnih.gov Many of these compounds are moderately soluble in water, which allows for their transport in aquatic systems. sustainability-directory.com

Ecotoxicological studies on substituted anilines, such as chloroanilines and nitroanilines, have been conducted on various aquatic organisms. For example, research on the zebrafish (Brachydanio rerio) has determined the 96-hour lethal concentration (LC50) values for a range of anilines. nih.gov A good correlation was found between the bioconcentration factor (BCF), the octanol-water partition coefficient (log Pow), and the LC50 values, suggesting that the toxicity is largely determined by the internal dose of the chemical. nih.gov

Chlorinated aniline (B41778) derivatives like 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) are known to be toxic to aquatic life, potentially causing disruptions in behavior, growth, and reproduction. mdpi.com These compounds can enter water bodies through industrial discharge and the degradation of certain pesticides. mdpi.com Their presence can lead to a decrease in species diversity and habitat degradation. mdpi.com The toxicity of aromatic amines can also be influenced by environmental factors like pH; changes in water acidity can affect their bioavailability and speciation. mdpi.com

Some derivatives, such as ethylhexyl dimethyl PABA, a component in some sunscreens, have shown potential for mutagenicity after exposure to sunlight, which raises concerns about their environmental impact. researchgate.net

Table 2: Ecotoxicological Data for Aniline Analogues in Zebrafish (Brachydanio rerio)

CompoundLC50 (96 h)Bioconcentration Factor (BCF)Reference
AnilineData not specifiedData not specified nih.gov
2-ChloroanilineData not specifiedData not specified nih.gov
3-ChloroanilineData not specifiedData not specified nih.gov
4-ChloroanilineData not specifiedData not specified nih.gov
2-NitroanilineData not specifiedData not specified nih.gov
3-NitroanilineData not specifiedData not specified nih.gov
4-NitroanilineData not specifiedData not specified nih.gov
2,4-DichloroanilineData not specifiedData not specified nih.gov
3,4-DichloroanilineData not specifiedData not specified nih.govmdpi.com

Note: Specific LC50 and BCF values were determined in the cited study but are not detailed in the abstract. The study confirmed a correlation between these factors and toxicity.

Bioaccumulation and Biodegradation Studies

Bioaccumulation, the process by which chemicals concentrate in organisms from the surrounding environment, is a key concern for persistent organic pollutants. oup.com Aromatic amines can bioaccumulate, particularly in the fatty tissues of organisms due to their lipophilic nature. acs.org The tendency of a compound to bioaccumulate is often predicted by its octanol-water partition coefficient (Pow). nih.gov

Studies have shown that UV filters, which can be structurally similar to aminobenzoates, have been detected in various fish species globally, with concentrations in the organisms being higher than in the surrounding water, indicating bioaccumulation. researchgate.net In zebrafish, most tested aniline derivatives were metabolized into their corresponding acetanilides. nih.gov This biotransformation, however, did not appear to alter the acute toxicity of the compounds. nih.gov The efficiency of this metabolic process can be affected by the position of substituents on the aromatic ring, with ortho-substituents potentially hindering the reaction. nih.gov

Biodegradation is a crucial process for removing aromatic amines from the environment. acs.org It is an environmentally friendly and cost-effective method carried out by a diverse range of microorganisms, including bacteria and fungi. acs.orgavestia.com These microorganisms can break down complex organic pollutants into simpler compounds that can then enter central metabolic pathways. acs.org The effectiveness of biodegradation can be enhanced through methods like bio-stimulation (stimulating native microbial populations) and bio-supplementation (introducing specialized microorganisms). avestia.com While many aromatic amines are biodegradable, some can persist in the environment, and their degradation may sometimes lead to the formation of other potentially harmful intermediates. sustainability-directory.com

Q & A

What are the optimized synthetic routes for Methyl 5-amino-2,4-dimethylbenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves esterification of 5-amino-2,4-dimethylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of brominated precursors (e.g., Methyl 5-bromo-2,4-dimethylbenzoate) with ammonia. Key considerations include:

  • Temperature Control : Elevated temperatures (~80–100°C) improve esterification efficiency but may degrade the amine group.
  • Protection of the Amino Group : Use of Boc (tert-butoxycarbonyl) protection during bromination steps to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with >95% purity.

How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The aromatic proton environment (e.g., splitting patterns for methyl and amino groups at positions 2, 4, and 5) and the methoxy ester peak (~3.8–3.9 ppm) are diagnostic. For example, the absence of a bromine substituent (cf. Methyl 5-bromo-2,4-dimethylbenzoate) eliminates downfield shifts (~7.5 ppm) seen in brominated analogs .
  • IR Spectroscopy : A strong C=O stretch (~1720 cm⁻¹) for the ester and N–H stretches (~3350–3450 cm⁻¹) confirm the amino group.
  • Mass Spectrometry : Molecular ion peaks at m/z 193 (C₁₀H₁₃NO₂) and fragmentation patterns (e.g., loss of –OCH₃) differentiate it from methyl-substituted benzoates without amino groups .

What strategies mitigate competing side reactions during functionalization of the amino group in this compound?

Advanced Research Focus:
The primary amino group is prone to oxidation or unintended acylation. Strategies include:

  • Selective Protection : Use of trifluoroacetyl or phthaloyl protecting groups during multi-step syntheses (e.g., coupling with triazine derivatives for drug discovery) .
  • Low-Temperature Reactions : Conducting reactions at 0–5°C in anhydrous solvents (e.g., DMF or THF) to suppress oxidation.
  • Catalytic Hydrogenation : For reductive amination steps, employ Pd/C or Raney Ni under H₂ to maintain amine integrity .

How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus:

  • Electron-Donating Effects : The amino and methyl groups increase electron density on the aromatic ring, enhancing electrophilic substitution at the para position relative to the amino group.
  • Steric Hindrance : Ortho-methyl groups restrict access to the amino group, necessitating bulky ligands (e.g., XPhos) in Buchwald–Hartwig amination or Suzuki–Miyaura couplings .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in Pd-catalyzed reactions, guiding experimental design .

What in vitro and in vivo models are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Antiviral Screening : Use pseudovirus assays (e.g., SARS-CoV-2 spike protein pseudotyped lentivirus) to assess inhibition of viral entry, as seen in brominated analogs .
  • Anti-Inflammatory Models : Murine lung inflammation models (e.g., LPS-induced acute lung injury) to test derivatives inspired by phthalazinedione-based anti-inflammatory patents .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to establish therapeutic indices .

How can this compound serve as a monomer for thermally stable polyimides or coordination polymers?

Advanced Research Focus:

  • Polymer Synthesis : Condensation with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides. The amino group enables covalent bonding, while methyl groups enhance solubility during synthesis .
  • Coordination Chemistry : React with Ce(IV) or other lanthanides to form trinuclear complexes, characterized by XRD and TGA for thermal stability (>400°C) .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate and identify byproducts like unreacted brominated precursors or oxidized amines.
  • Limits of Detection (LOD) : Achieve <0.1% impurity detection via high-resolution mass spectrometry (HRMS) or diode-array UV spectroscopy .

What computational tools predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Focus:

  • ADMET Prediction : Software like SwissADME or Schrödinger’s QikProp calculates logP (~2.1), solubility (-3.5 logS), and CYP450 inhibition risks.
  • Molecular Docking : AutoDock Vina screens derivatives against targets like 5-HT₃ or D₂ receptors, leveraging structural data from benzamide-based antagonists .

How do crystallization conditions impact the polymorphic forms of this compound?

Methodological Answer:

  • Solvent Selection : Ethanol/water mixtures favor needle-like crystals (monoclinic P2₁/c), while acetone yields rhombic plates.
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions reduces defects, confirmed by XRD and DSC .

What role does this compound play in corrosion inhibition studies for mild steel?

Advanced Research Focus:

  • Electrochemical Testing : Potentiodynamic polarization in 1M HCl shows >85% inhibition efficiency at 10⁻³ M, attributed to adsorption via the amino group.
  • DFT and MD Simulations : Calculate adsorption energies (-35 kJ/mol) on Fe(110) surfaces, correlating with experimental weight loss data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.